molecular formula C23H27N3O4S B14945016 1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide

1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B14945016
M. Wt: 441.5 g/mol
InChI Key: AAYRGBBXVRVZFN-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a piperidine ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl intermediate. This intermediate is then reacted with 4-(piperidine-1-carbonyl)phenylamine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H27N3O4S/c27-22(21-10-7-17-26(21)31(29,30)20-8-3-1-4-9-20)24-19-13-11-18(12-14-19)23(28)25-15-5-2-6-16-25/h1,3-4,8-9,11-14,21H,2,5-7,10,15-17H2,(H,24,27)

InChI Key

AAYRGBBXVRVZFN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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